

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of Dimethyl Malate

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Compound of Interest

Compound Name: Dimethyl malate

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This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **dimethyl malate**. It serves as a valuable resource for the structural elucidation and purity assessment of this important chiral building block in organic synthesis and drug development. This document presents a detailed comparison with related malate esters, supported by experimental data and protocols.

Introduction to Dimethyl Malate

Dimethyl malate is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle.^[1] Its chemical formula is $\text{C}_6\text{H}_{10}\text{O}_5$, and it has a molecular weight of 162.14 g/mol.^[1] The presence of a stereocenter makes it a valuable chiral synthon in the synthesis of various complex organic molecules. Accurate spectroscopic analysis is crucial for confirming its structure and purity.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **dimethyl malate** and two comparable malate esters: diethyl malate and dibutyl malate. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ^1H NMR Spectral Data of Malate Esters (in CDCl_3)

Compound	Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Dimethyl Malate	-CH(OH)-	4.53	dd	6.4, 4.0
-OCH ₃ (on C1)	3.81	s	-	
-OCH ₃ (on C4)	3.72	s	-	
-CH ₂ -	2.84	d	6.4	
-OH	3.52	d	4.0	
Diethyl Malate	-CH(OH)-	4.45	dd	6.5, 4.2
-OCH ₂ CH ₃ (on C1)	4.25	q	7.1	
-OCH ₂ CH ₃ (on C4)	4.18	q	7.1	
-CH ₂ -	2.78	d	6.5	
-OH	3.45	d	4.2	
-OCH ₂ CH ₃	1.28	t	7.1	
-OCH ₂ CH ₃	1.25	t	7.1	
Dibutyl Malate	-CH(OH)-	4.43	t	5.6
-OCH ₂ - (on C1)	4.18	t	6.7	
-OCH ₂ - (on C4)	4.11	t	6.7	
-CH ₂ -	2.76	d	5.6	
-OH	3.40 (br s)	br s	-	
-				
OCH ₂ CH ₂ CH ₂ C H ₃	1.63	m	-	
-				
OCH ₂ CH ₂ CH ₂ C	1.39	m	-	

H₃

-CH ₃	0.93	t	7.4
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Table 2: ¹³C NMR Spectral Data of Malate Esters (in CDCl₃)

Compound	Carbon Assignment	Chemical Shift (δ) (ppm)
Dimethyl Malate	C=O (on C1)	173.8
	C=O (on C4)	170.9
	-CH(OH)-	67.2
	-OCH ₃ (on C1)	52.8
	-OCH ₃ (on C4)	51.9
	-CH ₂ -	38.4
Diethyl Malate	C=O (on C1)	173.5
	C=O (on C4)	170.6
	-CH(OH)-	67.4
	-OCH ₂ CH ₃ (on C1)	61.8
	-OCH ₂ CH ₃ (on C4)	60.9
	-CH ₂ -	38.6
Dibutyl Malate	-OCH ₂ CH ₃	14.1
	C=O (on C1)	173.4
	C=O (on C4)	170.5
	-CH(OH)-	67.5
	-OCH ₂ - (on C1)	65.5
	-OCH ₂ - (on C4)	64.7
	-CH ₂ -	38.7
	-O-CH ₂ -CH ₂ -	30.6
	-O-CH ₂ -CH ₂ -CH ₂ -	19.1
	-CH ₃	13.6

Experimental Protocol

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **dimethyl malate** is as follows:

1. Sample Preparation:

- Weigh approximately 10-20 mg of **dimethyl malate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) TMS as an internal standard.
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[2\]](#)

2. NMR Data Acquisition:

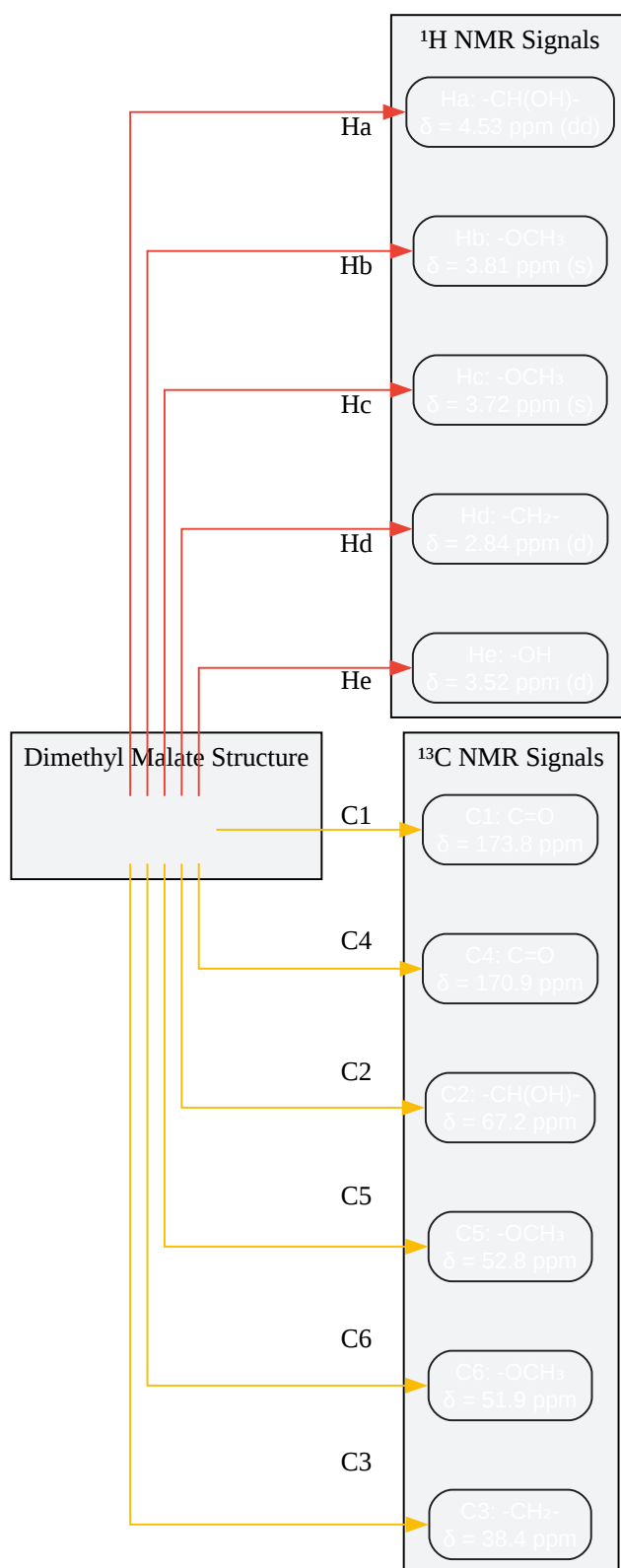
- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A higher number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of the ^{13}C isotope.

3. Data Processing:

- Process the raw data by applying a Fourier transform.
- Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Dimethyl Malate Structure and NMR Correlations

The following diagram illustrates the chemical structure of **dimethyl malate** and highlights the proton and carbon environments that give rise to the observed NMR signals.



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Caption: Structure of **Dimethyl Malate** with NMR Signal Correlations.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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